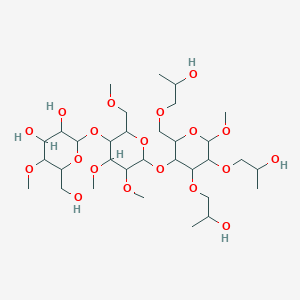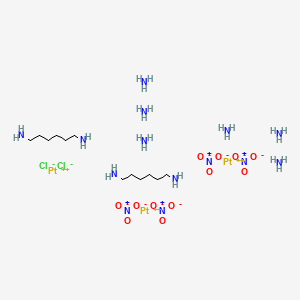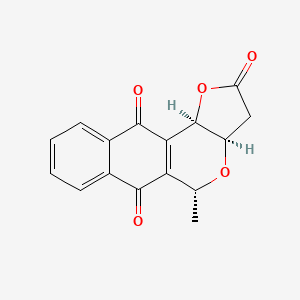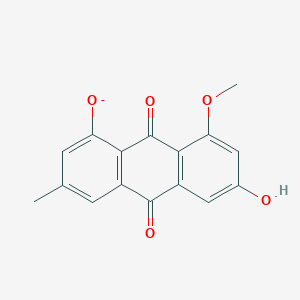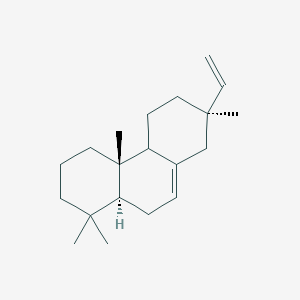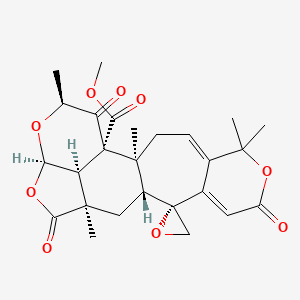
1-油酰-2-棕榈酰-sn-甘油-3-磷酸胆碱
描述
Synthesis Analysis
The synthesis of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine and its deuterated variants, which are valuable for structural studies and experiments requiring enhanced contrast in neutron reflectometry, involves chemical and enzymatic methods. Chemical deuteration provides a pathway to selectively deuterate the molecule for detailed neutron scattering studies, enabling insights into its bilayer membrane structure (Yepuri et al., 2016). An enzyme-assisted synthesis approach achieves high purity and regiopurity, combining the advantages of chemical efficiency and biocatalytic specificity (Bogojevic & Leung, 2020).
Molecular Structure Analysis
The molecular structure of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine has been extensively studied to understand its role in biological membranes. Its acyl chain dynamics have been analyzed through various spectroscopic methods, revealing the influence of the unsaturated and saturated chains on membrane properties (Perly, Smith, & Jarrell, 1985). Differential scanning calorimetry and NMR studies provide insights into its thermotropic behavior and dynamic structure in bilayers (Santarén et al., 1982).
Chemical Reactions and Properties
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine's reactivity, particularly in the presence of enzymes like phospholipase A2, and its interactions with various substances, including metals and ozonation products, have been documented. These studies shed light on its susceptibility to enzymatic hydrolysis and its potential role in biological processes involving metal ions and oxidative stress (Salgo, Squadrito, & Pryor, 1994).
Physical Properties Analysis
The physical properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, including its phase behavior in water and its interaction with nonaqueous solutions, have been explored to understand its role in membrane structure and function. Studies involving dynamic light scattering and spectroscopic probes have provided valuable information on its aggregation behavior and vesicle formation (Wen et al., 2004).
Chemical Properties Analysis
The chemical properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, including its interactions with ozone and its behavior in Langmuir monolayers, reveal its sensitivity to oxidative stress and its role in pulmonary surfactant function. These interactions highlight the molecule's relevance in respiratory health and its susceptibility to environmental factors (Lai, Yang, & Finlayson‐Pitts, 1994).
科学研究应用
与臭氧的相互作用
1-油酰-2-棕榈酰-sn-甘油-3-磷酸胆碱 (OPPC) 在空气-水界面处与臭氧表现出显着相互作用。研究表明,臭氧暴露后表面压力-面积等温线的变化是反应的敏感指标,在碱性亚相条件下观察到显着变化,表明酸形成是反应的主要产物 (Lai, Yang, & Finlayson‐Pitts, 1994).
酶辅助合成
已使用化学酶促方法生产具有高化学和区域纯度的 OPPC。这种涉及酶促水解和酯化的方法可产生高纯度 OPPC,适用于各种实验技术 (Bogojevic & Leung, 2020).
使用中子技术进行结构研究
已使用中子反射率法研究了 OPPC 的结构和动力学。该技术允许对多组分膜进行详细的结构研究,从而深入了解 OPPC 在各种环境中的物理性质和行为 (Yepuri et al., 2016).
在膜流动性中的作用
已研究 OPPC 酰基链的动力学行为,以了解其对膜流动性的影响。研究结果表明不同类型磷脂之间的流动性存在差异,并表明 OPPC 对膜的生物物理性质有影响 (Perly, Smith, & Jarrell, 1985).
臭氧化产物
已研究 OPPC 的臭氧化,揭示了乙氧基氢过氧化物等新化合物的形成。这项研究有助于了解生物和食品材料中臭氧化脂质的潜在反应性 (Tagiri-Endo et al., 2002).
对氧化磷脂膜的影响
研究表明,OPPC 的氧化可以改变磷脂双层的物理性质。这些变化,包括头部水化和流动性,为理解膜中脂质氧化的生物物理意义提供了有价值的见解 (Beranová et al., 2010).
液晶磷脂双层中的相态性质
对 OPPC 在液晶双层中的相态性质的研究揭示了不同磷脂的混合性质和畴形成,增强了我们对膜动力学的理解 (Ahn & Yun, 1999).
作用机制
Target of Action
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine, a type of phospholipid that is abundant in cell membranes . It is a diacylglycerol phospholipid, and its primary targets are the lipid bilayers of cells . It plays a crucial role in maintaining the integrity and fluidity of cell membranes .
Mode of Action
POPC interacts with its targets, the lipid bilayers, by integrating into the bilayer structure . This interaction is non-disruptive and maintains the structural integrity of the cell membranes . It has been used to study various subjects such as lipid rafts .
Biochemical Pathways
It is known that phosphatidylcholines like popc play a vital role in the formation and function of lipid rafts . These rafts are microdomains in the cell membrane involved in signal transduction and protein sorting .
Result of Action
The primary result of POPC’s action is the maintenance of cell membrane integrity and fluidity . By integrating into the lipid bilayer, it helps preserve the structure of the cell membrane and supports its function . In addition, it plays a role in the formation and function of lipid rafts, which are involved in cellular signaling processes .
Action Environment
The action of POPC can be influenced by various environmental factors. For instance, the presence of other lipids, such as cholesterol, can affect the integration of POPC into the lipid bilayer and its subsequent effects . Furthermore, conditions such as temperature and pH can also impact the stability and efficacy of POPC .
未来方向
POPC is an important tool in biophysical and biological research. It is used in studies of lipid rafts, membrane-binding drugs and proteins, and the assembly of toxins . The development of new methods for the synthesis of POPC, such as the chemical deuteration method , will likely expand its applications in research. Furthermore, the use of POPC in the creation of artificial membranes opens up possibilities for studying the interactions of various substances with cell membranes .
生化分析
Biochemical Properties
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions, particularly those related to membrane dynamics and signaling. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to activate protein kinase C alpha, which is involved in numerous cellular processes including cell growth and differentiation . Additionally, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can interact with phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances . These interactions are essential for the regulation of membrane fluidity and the generation of secondary messengers.
Cellular Effects
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by influencing transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by participating in the synthesis and degradation of other lipids. The presence of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine in cell membranes can also affect membrane curvature and vesicle formation, which are critical for processes such as endocytosis and exocytosis .
Molecular Mechanism
At the molecular level, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their conformation and activity. For example, its interaction with protein kinase C alpha leads to the activation of this enzyme, which then phosphorylates target proteins involved in cell signaling . Additionally, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can modulate the activity of phospholipases, leading to the production of secondary messengers such as diacylglycerol and inositol triphosphate . These messengers play a crucial role in transmitting signals within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can change over time. This compound is relatively stable when stored at low temperatures, but it can undergo degradation when exposed to heat or light . Long-term studies have shown that 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can have sustained effects on cellular function, particularly in terms of membrane dynamics and signaling . Its activity may decrease over time due to degradation and the formation of oxidation products.
Dosage Effects in Animal Models
The effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote cell signaling. At high doses, it may lead to toxic effects such as membrane disruption and cell death . Studies have shown that there is a threshold dose beyond which the beneficial effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine are outweighed by its toxic effects . Therefore, careful dosage optimization is essential for its use in experimental and therapeutic settings.
Metabolic Pathways
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in several metabolic pathways. It can be synthesized de novo through the Kennedy pathway, which involves the sequential addition of fatty acids to glycerol-3-phosphate, followed by the attachment of a phosphocholine head group . This compound can also be degraded by phospholipases, leading to the production of fatty acids and glycerophosphocholine . These metabolic pathways are crucial for maintaining the balance of phospholipids in cell membranes and for generating signaling molecules.
Transport and Distribution
Within cells, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is transported and distributed by various mechanisms. It can be incorporated into cell membranes through the action of lipid transfer proteins and vesicular transport . Additionally, it can interact with specific binding proteins that facilitate its transport to different cellular compartments . The distribution of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine within cells is essential for its role in membrane dynamics and signaling.
Subcellular Localization
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is primarily localized in the cell membrane, where it contributes to membrane structure and function . It can also be found in other subcellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The localization of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
属性
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPPYNAZJRZFR-VYOBOKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008100 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



